Sotrastaurin acetate

Description

Contextualizing Selective Protein Kinase C Modulators in Biomedical Research

The extensive involvement of PKC enzymes in both normal physiological processes and pathological states has made them attractive targets for therapeutic intervention patsnap.comnih.govfrontiersin.orgnih.gov. Modulating PKC activity offers a promising avenue for developing new treatments across various diseases, including oncology, neurodegeneration, cardiovascular diseases, and immunology patsnap.com.

However, the development of highly selective PKC modulators presents a significant challenge. Many early pharmacological agents targeting PKC acted on multiple protein kinases by binding to the conserved catalytic site, thus lacking sufficient selectivity for a specific PKC isozyme nih.govfrontiersin.orgnih.gov. This lack of specificity can lead to off-target effects and limit their therapeutic utility.

Efforts to identify more selective regulators for the various PKC isozymes have employed disparate approaches nih.gov:

ATP-competitive small molecule inhibitors: These compounds bind to the ATP-binding site within the kinase catalytic domain, preventing phosphorylation activity patsnap.comnih.gov.

C1 domain binders: Molecules like phorbol (B1677699) esters mimic DAG and bind to the C1 regulatory domain, leading to PKC activation patsnap.comnih.gov. Conversely, inhibitors can also target this domain.

Peptides disrupting protein-protein interactions: This strategy focuses on interfering with critical interactions, such as those between PKC isozymes and their anchoring proteins, Receptors for Activated C Kinase (RACKs), which are essential for PKC function and subcellular localization nih.govnih.gov.

The pursuit of isoform-specific modulators is crucial for precisely influencing PKC activity, enabling a more tailored approach to addressing specific cellular processes or disease states and providing deeper insights into the distinct functions of individual PKC isoforms patsnap.comnih.gov.

Overview of Sotrastaurin (B1684114) Acetate (B1210297) as a Pan-Protein Kinase C Inhibitor

Sotrastaurin acetate is an orally available pan-Protein Kinase C (PKC) inhibitor nih.gov. Chemically, it is the acetate salt form of sotrastaurin nih.gov. This compound has been investigated for its potential immunosuppressive and antineoplastic activities nih.gov.

Research has characterized sotrastaurin (also known as AEB071) as a potent pan-PKC inhibitor, demonstrating inhibitory activity across a range of conventional and novel PKC isoforms. Its inhibitory constants (Ki values) highlight its broad-spectrum action:

Table 2: Inhibitory Constants (Kᵢ) of Sotrastaurin Against PKC Isoforms

| PKC Isoform | Kᵢ (nM) |

| PKCθ | 0.22 medchemexpress.commdpi.com |

| PKCβ | 0.64 medchemexpress.commdpi.com |

| PKCα | 0.95 medchemexpress.commdpi.com |

| PKCη | 1.8 medchemexpress.commdpi.com |

| PKCδ | 2.1 medchemexpress.commdpi.com |

| PKCε | 3.2 medchemexpress.commdpi.com |

Sotrastaurin's mechanism of action involves the inhibition of T- and B-cell activations, primarily through its effects on PKC theta and beta isozymes, respectively nih.gov. Both PKCθ and PKCβ are significant in the activation of nuclear factor-kappaB (NF-κB) nih.gov. By inhibiting PKC beta in B-cells, sotrastaurin can prevent NF-κB-mediated signaling and downregulate NF-κB target genes nih.gov. This can lead to the induction of G1 cell cycle arrest and apoptosis in susceptible tumor cells nih.gov.

Detailed research findings have explored the effects of sotrastaurin in various preclinical models. For instance, in a rat model of orthotopic liver transplantation, sotrastaurin demonstrated positive effects on liver ischemia/reperfusion injury (IRI) nih.gov. Treatment with sotrastaurin was shown to decrease the activation of T cells and diminish macrophage/neutrophil accumulation in the transplanted livers nih.gov. These beneficial effects were associated with reduced apoptosis, modulated NF-κB/ERK signaling, depressed proapoptotic cleaved caspase-3, and upregulated antiapoptotic Bcl-2/Bcl-xl, alongside enhanced hepatic cell proliferation nih.gov. In vitro studies further supported these findings, showing that sotrastaurin decreased PKCθ/IκBα activation and the production of IL-2/IFN-γ in ConA-stimulated spleen T cells, and diminished TNF-α/IL-1β in macrophage-T cell co-cultures nih.gov.

Furthermore, preclinical studies have indicated that sotrastaurin can considerably reduce the viability of uveal melanoma cells harboring GNAQ/GNA11 mutations by inhibiting PKC isoforms, specifically through the PKC/NF-κB and PKC/ERK1/2 pathways mdpi.com.

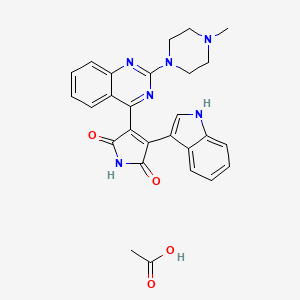

Structure

3D Structure of Parent

Properties

CAS No. |

908351-31-5 |

|---|---|

Molecular Formula |

C27H26N6O4 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

acetic acid;3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione |

InChI |

InChI=1S/C25H22N6O2.C2H4O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;1-2(3)4/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H3,(H,3,4) |

InChI Key |

RVEUYBMXVVDLFO-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |

Canonical SMILES |

CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sotrastaurin acetate; |

Origin of Product |

United States |

Molecular Mechanisms of Action of Sotrastaurin Acetate

Direct Protein Kinase C Isoform Inhibition Profile

Sotrastaurin (B1684114) (also known as AEB071) functions as a potent pan-PKC inhibitor. targetmol.commedchemexpress.com Its inhibitory activity extends across both classical and novel PKC isoforms, demonstrating a broad spectrum of action. caymanchem.commedchemexpress.comresearchgate.netresearchgate.net

Sotrastaurin exhibits strong inhibitory kinetics against classical PKC isoforms, namely PKCα and PKCβ. In cell-free kinase assays, the compound has demonstrated subnanomolar to low nanomolar Ki values. caymanchem.comtargetmol.commedchemexpress.comresearchgate.net

Table 1: Inhibition Kinetics of Sotrastaurin against Classical PKC Isoforms

| PKC Isoform | Ki (nM) | Reference |

| PKCα | 0.95 | caymanchem.comtargetmol.commedchemexpress.com |

| PKCβI | 0.64 | caymanchem.comtargetmol.commedchemexpress.com |

Beyond classical isoforms, sotrastaurin also potently inhibits novel PKC isoforms. Its Ki values for PKCδ, PKCε, PKCη, and PKCθ are in the low nanomolar range. caymanchem.comtargetmol.commedchemexpress.comresearchgate.net

Table 2: Inhibition Kinetics of Sotrastaurin against Novel PKC Isoforms

| PKC Isoform | Ki (nM) | Reference |

| PKCδ | 2.1 | caymanchem.comtargetmol.commedchemexpress.com |

| PKCε | 3.2 | caymanchem.comtargetmol.commedchemexpress.com |

| PKCη | 1.8 | caymanchem.comtargetmol.commedchemexpress.com |

| PKCθ | 0.22 | caymanchem.comtargetmol.commedchemexpress.com |

Allosteric and ATP-Competitive Binding Site Interactions

Sotrastaurin, as a potent kinase inhibitor with subnanomolar to low nanomolar Ki values, is generally understood to interact with the ATP-binding site of kinases. medchemexpress.comresearchgate.net Although specific detailed kinetic analyses for sotrastaurin's binding mechanism (e.g., competitive, uncompetitive, or mixed-type inhibition) are not extensively detailed in the provided search results, related indole (B1671886) carbazole (B46965) inhibitors, such as staurosporine, have been shown to inhibit PKC through a mixed mechanism. nih.gov Staurosporine's inhibition involves binding to a conserved site within the catalytic domain of PKC and can reduce the affinity of MgATP for the enzyme. nih.gov Given that sotrastaurin is also an indole carbazole derivative, its mechanism may share similarities, potentially involving interactions that affect ATP binding or other allosteric sites within the kinase domain. researchgate.net

Off-Target Kinase Inhibition Profile

While primarily known for its pan-PKC inhibitory activity, sotrastaurin has also been investigated for its effects on other kinases. medchemexpress.com

Sotrastaurin has been reported to inhibit glycogen (B147801) synthase kinase 3 (GSK3). caymanchem.com Specifically, it inhibits the β isoform of GSK3 (GSK3β) with an IC50 value of 172 nM. caymanchem.com For the α isoform of GSK3 (GSK3α), the IC50 is reported as 229 nM. caymanchem.com When tested against a selected panel of kinases, GSK3β was noted as the only enzyme on which sotrastaurin displayed an IC50 value below 1 μM, indicating a relatively selective off-target inhibition compared to other non-PKC kinases. medchemexpress.com This inhibition of GSK3 can lead to the activation of Wnt/β-catenin signaling, a pathway crucial for embryogenesis and adult stem cell maintenance. caymanchem.com

Table 3: Inhibition of Glycogen Synthase Kinase 3 Isoforms by Sotrastaurin

| Kinase Isoform | IC50 (nM) | Reference |

| GSK3α | 229 | caymanchem.com |

| GSK3β | 172 | caymanchem.commedchemexpress.com |

Cellular and Biochemical Effects Mediated by Sotrastaurin Acetate

Regulation of Cell Cycle Progression

Induction of G1 Cell Cycle Arrest

Sotrastaurin (B1684114) acetate's mechanism of action, primarily through its pan-PKC inhibition, contributes to the induction of G1 cell cycle arrest in susceptible tumor cells. nih.govciteab.comnih.govnih.gov Protein Kinase C (PKC) is a family of serine/threonine protein kinases that plays a crucial role in cellular processes such as cell differentiation and mitogenesis. nih.govciteab.comnih.gov By potently inhibiting PKCα, PKCβ, and PKCθ isoforms, sotrastaurin acetate (B1210297) leads to selective inactivation of NF-κB. nih.govciteab.comnih.gov In particular, the inhibition of PKC beta in B-cells prevents NF-κB-mediated signaling and down-regulates NF-κB target genes, which can ultimately result in the induction of G1 cell cycle arrest. nih.govciteab.comnih.gov This effect highlights sotrastaurin acetate's capacity to disrupt the proliferative cycle of certain cells, contributing to its potential therapeutic applications.

Impact on Apoptosis and Cell Survival Mechanisms

Sotrastaurin acetate exerts significant effects on cellular apoptosis and survival pathways, primarily through its inhibition of Protein Kinase C (PKC) isoforms. nih.govciteab.comnih.gov PKC, often overexpressed in various cancer cells, is involved in the activation and survival of lymphocytes. nih.govciteab.comnih.gov

Apoptosis Induction in Susceptible Cellular Models

Sotrastaurin acetate has demonstrated the ability to induce tumor cell apoptosis in susceptible cellular models. nih.govciteab.comnih.govnih.gov This pro-apoptotic effect is a direct consequence of its potent and selective pan-PKC inhibition. nih.govciteab.comnih.gov By inhibiting PKC, particularly PKC beta in B-cells, sotrastaurin acetate prevents NF-κB-mediated signaling and leads to the down-regulation of NF-κB target genes, which may eventually result in tumor cell apoptosis. nih.govciteab.comnih.gov For instance, sotrastaurin was utilized as a PKC pan-inhibitor in studies investigating the role of PKCα in modulating bladder cancer cell resistance to apoptosis, further underscoring its involvement in apoptotic processes. researchgate.net However, it is important to note that some research indicates that AEB071 (sotrastaurin) did not enhance apoptosis in murine T-cell blasts in a model of activation-induced cell death, suggesting context-dependent effects. veterinaryworld.org

Regulation of Anti-Apoptotic (Bcl-2/Bcl-xL) and Pro-Apoptotic Factors (cleaved caspase-3)

Sotrastaurin acetate's induction of apoptosis, mediated by its pan-PKC inhibition, inherently influences the balance of pro- and anti-apoptotic factors within cells. Anti-apoptotic proteins such as Bcl-2 and Bcl-xL are crucial regulators of the intrinsic (mitochondrial) apoptotic pathway, primarily by controlling the permeability of mitochondrial membranes and inhibiting the release of apoptogenic factors like cytochrome c. explorationpub.comnih.govmdpi.comresearchgate.net Conversely, pro-apoptotic factors, including cleaved caspase-3, are key executioner proteins in the apoptotic cascade. Caspase-3, a cysteine protease, mediates apoptosis by proteolysis of specific substrates and is activated downstream of mitochondrial outer membrane permeabilization. explorationpub.commdpi.comresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgfishersci.ch

Modulation of p53/TP53-Mediated Activation in Glioma Cell Models

Sotrastaurin acetate's effects extend to the modulation of p53/TP53-mediated activation, particularly in glioma cell models. Protein Kinase C (PKC), the primary target of sotrastaurin acetate, has been shown to exhibit an anti-apoptotic function in glioma cells. biointerfaceresearch.com Specifically, PKC can protect glioma cells from apoptosis by suppressing the p53/TP53-mediated activation of IGFBP3. biointerfaceresearch.com Given that sotrastaurin acetate is a potent PKC inhibitor, its action would logically counteract this suppression, thereby potentially promoting or restoring p53/TP53-mediated pro-apoptotic pathways in glioma cells. biointerfaceresearch.com The tumor suppressor protein p53 (TP53) is a critical regulator of cell death, often referred to as the "guardian of the genome," and plays a key role in initiating a cascade of responses to abnormal DNA or other cellular abnormalities that could lead to cancer. veterinaryworld.orgsemanticscholar.orggoogle.comciteab.com Mutations in p53 are frequently implicated in oncogenic signaling in glioma, and while wildtype p53 exists in many glioma cells, its apoptotic functions can be selectively impaired. citeab.com By inhibiting PKC, sotrastaurin acetate's influence on p53/TP53-mediated activation pathways contributes to its observed antineoplastic potential.

Effects on Cellular Adhesion and Migration

Sotrastaurin acetate significantly impacts cellular adhesion and migration, particularly concerning T-cell function.

Inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1)-Mediated T-Cell Adhesion

Sotrastaurin acetate has been shown to markedly inhibit lymphocyte function-associated antigen-1 (LFA-1)-mediated T-cell adhesion at nanomolar concentrations. nih.govveterinaryworld.org LFA-1 (also known as αLβ2 or CD11a/CD18) is a crucial integrin found on lymphocytes and other leukocytes, playing a major role in regulating T-cell activation and migration. wikipedia.orgnih.govwikipedia.org It is essential for various processes, including firm adhesion to the luminal surface of high endothelial venules during T-cell homing to lymph nodes, prolonged contact with antigen-presenting cells, and binding to target cells for killing. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org

Sotrastaurin's inhibition of LFA-1-mediated adhesion is part of its broader effect on early T-cell activation. At low nanomolar concentrations, sotrastaurin acetate effectively abrogates markers of early T-cell activation, such as interleukin-2 (B1167480) secretion and CD25 expression, in primary human and mouse T cells. nih.govveterinaryworld.org Furthermore, it potently inhibits CD3/CD28 antibody- and alloantigen-induced T-cell proliferation responses without causing non-specific antiproliferative effects. nih.govveterinaryworld.org The mode of action of sotrastaurin in this context is distinct from that of calcineurin inhibitors, suggesting a novel approach to modulating T-cell signaling pathways. veterinaryworld.org

Data Tables

Table 1: Sotrastaurin (AEB071) Inhibition of PKC Isoforms

| PKC Isoform | Ki Value (nM) | Reference |

| PKCθ | 0.22 | nih.govnih.gov |

| PKCβ | 0.64 | nih.gov |

| PKCα | 0.95 | nih.govnih.gov |

| PKCη | 1.8 | nih.gov |

| PKCδ | 2.1 | nih.gov |

| PKCε | 3.2 | nih.gov |

Table 2: Sotrastaurin Inhibition of T-Cell Proliferation

| Cellular Model | Effect | Concentration | Reference |

| Primary human T cells | Potently inhibited proliferation | 200 nM | nih.govveterinaryworld.org |

| Human T cells (two-way MLR) | Inhibited [3H]-thymidine incorporation | 37 nM | google.com |

| CD4+ T cells (allogeneic stimulation) | Dose-dependent inhibition | Not specified | google.com |

| Peripheral Blood Mononuclear Cells (PBMC) | Dose-dependent inhibition | 90 nM (IC50) | google.com |

Immunomodulatory Mechanisms of Sotrastaurin Acetate

Effects on T-Cell Activation and Proliferation

Sotrastaurin (B1684114) acetate (B1210297) effectively prevents T-cell receptor (TCR)/CD28-induced T-cell activation and the subsequent production of pro-inflammatory cytokines rug.nlnih.govresearchgate.net. It is recognized as a potent inhibitor of alloreactivity in in vitro settings nih.govresearchgate.net.

Sotrastaurin acetate treatment at low nanomolar concentrations (e.g., less than 10 µM) effectively abrogates the expression of early T-cell activation markers, such as interleukin-2 (B1167480) (IL-2) secretion and CD25 expression, in both primary human and mouse T cells selleckchem.comncats.ioresearchgate.netresearchgate.netncats.io. Furthermore, it prevents the expression of other T-cell activation markers including CD69 and HLA-DR rug.nlnih.gov. The compound also significantly inhibits the secretion of pro-inflammatory cytokines like IL-2, interferon-gamma (IFNγ), and IL-17A from T cells rug.nlnih.govresearchgate.netresearchgate.net.

Table 1: Effects of Sotrastaurin Acetate on Early T-Cell Activation Markers and Cytokine Secretion

| Marker/Cytokine | Effect of Sotrastaurin Acetate | Concentration/Context | Reference |

| IL-2 Secretion | Abrogated/Inhibited | Low nanomolar (<10 µM) | selleckchem.comncats.ioresearchgate.netresearchgate.netncats.ioresearchgate.net |

| CD25 Expression | Abrogated/Prevented | Low nanomolar (<10 µM) | selleckchem.comncats.iorug.nlresearchgate.netresearchgate.netncats.io |

| CD69 Expression | Prevented | Effective at clinical trial doses | rug.nlnih.gov |

| HLA-DR Expression | Prevented | Not specified | rug.nl |

| IL-17A Production | Significantly inhibited/Prevented | Effective | rug.nlnih.govresearchgate.net |

| IFNγ Production | Significantly inhibited/Prevented | Effective | rug.nlnih.govresearchgate.netresearchgate.net |

Sotrastaurin acetate, at concentrations such as 200 nM, effectively inhibits T-cell proliferation induced by CD3/CD28 antibodies and alloantigens, without exhibiting non-specific antiproliferative effects selleckchem.comncats.ioresearchgate.netncats.io. Studies using mixed lymphocyte reaction (MLR) assays have demonstrated that sotrastaurin potently inhibits the alloreactivity of both mouse and human T cells nih.govresearchgate.net. The half maximal inhibitory concentration (IC50) for inhibiting alloactivated T-cell proliferation in human T cells was reported to be 45 ng/ml (90 nM) nih.govresearchgate.net. In mouse splenocytes, an IC50 of approximately 150 nM was observed in MLR, with human peripheral blood mononuclear cells (PBMCs) showing even greater sensitivity researchgate.net. The mean IC50 in some experimental settings was found to be 89 nM nih.gov. Furthermore, sotrastaurin acetate dose-dependently inhibits the proliferative capacity of conventional T cells (Tconv) when stimulated with anti-CD3/CD28 monoclonal antibody-coated beads rug.nl.

Table 2: Inhibition of T-Cell Proliferation by Sotrastaurin Acetate

| Stimulus | Cell Type | IC50 (Sotrastaurin Acetate) | Reference |

| Alloantigen-induced (MLR) | Human PBMCs | 45 ng/ml (90 nM) | nih.govresearchgate.net |

| Alloantigen-induced (MLR) | Mouse splenocytes | ~150 nM | researchgate.net |

| CD3/CD28 antibody-induced | Human/Mouse T cells | 200 nM | selleckchem.comncats.ioresearchgate.netncats.io |

| CD3/CD28 antibody-induced | Conventional T cells (Tconv) | 0.09 mM (with rhIL-2) | rug.nl |

| PMA/CD28/rhIL-2 stimulated | Conventional T cells (Tconv) | 0.15 mM | rug.nl |

Modulation of Regulatory T-Cell (Treg) Function

A notable characteristic of sotrastaurin acetate is its differential impact on T-cell subsets. It effectively blocks the function of effector T-cells while preserving the inhibitory capabilities of regulatory T-cells (Tregs) nih.govnih.govresearchgate.net.

Sotrastaurin acetate has been shown to preserve the suppressive capacity of regulatory T cells nih.govrug.nlnih.govresearchgate.netresearchgate.net. In co-culture experiments, CD4+CD25high T cells inhibited the proliferative response of CD4+CD25low responder cells by 35% in the presence of sotrastaurin, a reduction from 47% without the drug, which was not statistically significant nih.govresearchgate.net. Similarly, in the presence of 50 ng/ml sotrastaurin, Tregs suppressed the proliferation of alloactivated T effector cells at a 1:5 ratio by 35% compared to 47% in the absence of the drug (P = 0.33), indicating no significant impairment of Treg function nih.govresearchgate.net. Furthermore, STAT-5 phosphorylation in Tregs remained intact after incubation with sotrastaurin nih.govresearchgate.net. Sotrastaurin also contributes to maintaining a stable Treg phenotype, evidenced by the sustained expression of Foxp3 and CD25, and the absence of IL-17A and IFNγ production rug.nlnih.govresearchgate.net. In Tregs from psoriasis patients, which often exhibit impaired stability, sotrastaurin treatment was found to restore a proper Treg phenotype and prevent their differentiation into inflammatory effector cells rug.nl.

Table 3: Effects of Sotrastaurin Acetate on Regulatory T-Cell (Treg) Suppressive Capacity

| Condition | Treg Suppressive Capacity (Inhibition of Effector T-cell Proliferation) | Reference |

| No drug added | 47% | nih.govresearchgate.net |

| Sotrastaurin (50 ng/ml) | 35% | nih.govresearchgate.net |

| Patients treated with Sotrastaurin (Month 6) | 67% (comparable to pre-transplantation 82%) | nih.govresearchgate.net |

The ability of PKC inhibition by sotrastaurin to potently block effector T-cell function while preserving the inhibitory function of Tregs highlights a crucial differential effect nih.govnih.govresearchgate.net. While sotrastaurin prevents TCR/CD28-induced T-cell activation and the production of pro-inflammatory cytokines, it simultaneously enhances the regulatory response nih.govresearchgate.net. This differential impact is suggested to be related to the observed trough level-dependent effect of sotrastaurin on Treg numbers, potentially by shifting signaling pathways within T cells towards a more regulatory phenotype nih.gov. This shift might be mediated by the inhibition of mTOR activation through NF-κB blockade, as NF-κB plays a role in mTOR activation, which negatively regulates Treg cell expansion nih.gov.

Impact on B-Cell Activation and Antibody Response

Beyond its effects on T cells, sotrastaurin acetate also influences B-cell activation. It inhibits B-cell activation through its action on PKC beta isozymes nih.govncats.io. The inhibition of PKC beta in B cells leads to the prevention of NF-κB-mediated signaling and a downregulation of NF-κB target genes, thereby impacting B-cell responses nih.govncats.io.

Cytokine Production Profiles

The immunomodulatory effects of sotrastaurin acetate are significantly manifested through its influence on cytokine production profiles, a critical aspect of immune regulation. Its capacity to modulate the secretion of various cytokines underscores its therapeutic potential in conditions characterized by aberrant immune activation.

Reduction of Key Cytokines (e.g., IL-17, IFN-γ, IL-2, TNF-α)

Sotrastaurin acetate demonstrates a marked ability to reduce the production of several key pro-inflammatory cytokines. Research indicates that sotrastaurin effectively prevents T-cell receptor (TCR)/CD28-induced T-cell activation and the subsequent production of pro-inflammatory cytokines. wikipedia.orgnih.gov This includes a direct impact on Interleukin-17A (IL-17A) and Interferon-gamma (IFN-γ) production. wikipedia.orgnih.govnih.gov Notably, sotrastaurin has been shown to prevent IL-17A and IFN-γ production even in regulatory T cells (Treg) derived from psoriatic patients, which are typically prone to rapid induction of IL-17, and even when stimulated in the presence of Th17-enhancing cytokines such as IL-1β or IL-23. wikipedia.orgnih.govnih.gov This highlights its capacity to inhibit effector T-cell responses while simultaneously preserving a stable Treg phenotype. wikipedia.orgnih.gov

The qualitative effects of sotrastaurin acetate on key cytokine production are summarized below:

| Cytokine | Effect of Sotrastaurin Acetate | Reference |

| IL-17 | Prevention of production, significant inhibition | wikipedia.orgnih.govnih.govciteab.com |

| IFN-γ | Prevention of production, significant inhibition | wikipedia.orgnih.govnih.govciteab.com |

| IL-2 | Inhibition of production, strong overall inhibition | cuhk.edu.cnciteab.com |

| TNF-α | Inhibition of production, strong overall inhibition | cuhk.edu.cnjcu.edu.aufao.orgciteab.com |

Ex Vivo Cytokine Profiling in Immunomodulatory Research

Ex vivo cytokine profiling serves as a valuable tool in immunomodulatory research, offering a "fingerprint-like identification" of a drug's effects and aiding in the benchmarking of novel compounds and the elucidation of their mechanisms of action. jcu.edu.aufao.orgciteab.com Sotrastaurin acetate has been extensively characterized using such methodologies.

Furthermore, ex vivo mixed lymphocyte reaction (MLR) and flow cytometry studies have been conducted using patient samples treated with sotrastaurin acetate. mdpi.com These studies revealed that while sotrastaurin is a potent inhibitor of alloreactivity in vitro, it did not adversely affect the function of regulatory T cells (Tregs) in patients following kidney transplantation. mdpi.com Treg numbers remained stable in these patients and showed a correlation with higher trough levels of sotrastaurin. mdpi.com This indicates that ex vivo profiling is instrumental in understanding the nuanced effects of immunomodulatory compounds, distinguishing between their impact on effector cell functions and the preservation of regulatory immune subsets.

Preclinical Efficacy Studies of Sotrastaurin Acetate in Disease Models

Applications in Transplant Biology Models

Sotrastaurin (B1684114) acetate (B1210297) has shown promise in preventing organ rejection and mitigating ischemia/reperfusion injury in preclinical transplant settings.

Prolongation of Allograft Survival in Animal Models (e.g., Cardiac, Kidney Allotransplantation)

Sotrastaurin (STN) has been shown to significantly prolong graft survival in experimental animal models of both cardiac and kidney allotransplantation researchgate.netrug.nlnih.gov. Its immunosuppressive effects are attributed to its ability to block early T-cell activation novartis.com.

In rat models of heterotopic cardiac transplantation, sotrastaurin monotherapy prolonged the mean survival time (MST) of allografts compared to untreated control groups nih.gov. When combined with tacrolimus (B1663567) (Tac), a calcineurin inhibitor, sotrastaurin further prolonged MST and significantly reduced the rejection grade, as indicated by decreased inflammatory cell infiltration into the graft nih.gov. These findings suggest that sotrastaurin could potentially be used in calcineurin inhibitor minimization protocols in solid organ transplantation nih.gov.

In non-human primate (NHP) models of kidney transplantation, sotrastaurin alone at doses of 50 mg/kg once daily or 25 mg/kg twice daily prolonged graft survival up to 29 and 27 days, respectively novartis.com. While monotherapy with sotrastaurin or cyclosporine A (CsA) at 20 mg/kg/day did not substantially increase MST (6 and 7 days, respectively), their combination at the same dosage prolonged MST to over 100 days novartis.com. This potentiation of efficacy was not due to pharmacokinetic interactions novartis.com.

Table 1: Allograft Survival in Animal Models with Sotrastaurin Treatment

| Animal Model | Treatment Regimen | Outcome (Mean Survival Time/Graft Survival) | Citation |

| Rat Cardiac Allograft | Sotrastaurin monotherapy | Prolonged MST vs. control | nih.gov |

| Rat Cardiac Allograft | Sotrastaurin + Tacrolimus (0.6 mg/kg/d) | Prolonged MST and decreased rejection grade vs. monotherapy | nih.gov |

| NHP Kidney Allograft | Sotrastaurin (50 mg/kg QD) | Up to 29 days graft survival | novartis.com |

| NHP Kidney Allograft | Sotrastaurin (25 mg/kg BID) | 27 days graft survival | novartis.com |

| NHP Kidney Allograft | Sotrastaurin (20 mg/kg/d) + CsA (20 mg/kg/d) | >100 days MST | novartis.com |

Amelioration of Ischemia/Reperfusion Injury in Orthotopic Liver Transplantation Animal Models

Sotrastaurin has demonstrated cytoprotective functions in a rat model of hepatic cold ischemia followed by orthotopic liver transplantation (OLT), ameliorating ischemia/reperfusion injury (IRI) nih.govnih.gov. IRI is a significant contributor to graft failure in organ transplantation ijbs.com.

In this model, treatment with sotrastaurin (STN) in liver donors/recipients or recipients only prolonged OLT survival to over 90%, compared to 40% in control groups nih.gov. It also reduced hepatocellular damage and improved histological features of IRI nih.gov. The beneficial effects of sotrastaurin were associated with decreased activation of T cells, reduced macrophage/neutrophil accumulation in OLTs, diminished apoptosis, and suppressed NF-κB/ERK signaling nih.gov. Furthermore, sotrastaurin treatment led to depressed proapoptotic cleaved caspase-3, while upregulating antiapoptotic Bcl-2/Bcl-xl and hepatic cell proliferation nih.gov. In vitro studies showed that sotrastaurin decreased PKCθ/IκBα activation and the production of IL-2/IFN-γ in ConA-stimulated spleen T cells, and diminished TNF-α/IL-1β in macrophage-T cell cocultures nih.gov.

Table 2: Effects of Sotrastaurin on Liver Ischemia/Reperfusion Injury in Rat OLT Model

| Parameter | Control Group | Sotrastaurin Treatment | Citation |

| OLT Survival | 40% | >90% | nih.gov |

| Hepatocellular Damage | Higher | Decreased | nih.gov |

| Histological Features of IRI | Worse | Improved | nih.gov |

| T Cell Activation | Present | Decreased | nih.gov |

| Macrophage/Neutrophil Accumulation | Present | Diminished | nih.gov |

| Apoptosis | Higher | Diminished | nih.gov |

| NF-κB/ERK Signaling | Activated | Suppressed | nih.gov |

| Cleaved Caspase-3 | Elevated | Depressed | nih.gov |

| Bcl-2/Bcl-xl | Lower | Upregulated | nih.gov |

| Hepatic Cell Proliferation | Lower | Upregulated | nih.gov |

Investigations in Oncological Disease Models

Sotrastaurin acetate has also been explored for its antineoplastic activities in various cancer models, primarily due to its role as a PKC inhibitor.

Uveal Melanoma Cell Line Inhibition (GNAQ/GNA11 Mutations)

Uveal melanoma (UM) frequently harbors activating mutations in the GNAQ or GNA11 genes, which lead to constitutive activation of the protein kinase C (PKC) and MAPK pathways nih.govnih.govmdpi.comresearchgate.net. Sotrastaurin (AEB071), as a PKC inhibitor, has shown selective growth inhibition in UM cell lines carrying these mutations nih.govnih.govresearchgate.net.

Growth inhibition was observed in GNAQ/GNA11-mutant cells with sotrastaurin, while no activity was seen in wild-type cells nih.gov. In GNAQ-mutant cells, sotrastaurin decreased phosphorylation of myristoylated alanine-rich C-kinase substrate (a PKC substrate), along with ERK1/2 and ribosomal S6 nih.gov. However, persistent AKT activation was noted nih.gov. In GNA11-mutant cell lines, similar effects were observed with ERK1/2 inhibition nih.gov.

While sotrastaurin alone significantly slowed the growth of tumors in an allograft model of GNAQ(Q209L)-transduced melanocytes, it did not induce tumor shrinkage nih.govresearchgate.net. In vivo and in vitro studies indicated that PKC inhibitors alone were unable to induce sustained suppression of MAP-kinase signaling nih.govresearchgate.net. However, combining sotrastaurin with a MEK inhibitor (e.g., PD0325901 or MEK162) led to synergistic inhibition of cell proliferation and apoptotic cell death in both GNAQ- and GNA11-mutant cell lines nih.govnih.govresearchgate.net. This combination also resulted in marked tumor regression in a UM xenograft model, suggesting that combined PKC and MEK inhibition could be a more efficacious therapeutic strategy for GNAQ/GNA11-mutant uveal melanoma nih.govresearchgate.net.

Table 3: Sotrastaurin's Effects on Uveal Melanoma Cell Lines

| Cell Line/Mutation Status | Treatment | Effect on Growth/Signaling | Citation |

| GNAQ/GNA11-mutant UM cells | Sotrastaurin (AEB071) | Selective growth inhibition | nih.govnih.govresearchgate.net |

| GNAQ-mutant UM cells | Sotrastaurin (AEB071) | Decreased phosphorylation of MARCKS, ERK1/2, ribosomal S6; persistent AKT activation | nih.gov |

| GNA11-mutant UM cells | Sotrastaurin (AEB071) | Similar effects with ERK1/2 inhibition | nih.gov |

| GNAQ(Q209L)-transduced melanocytes (allograft model) | Sotrastaurin (AEB071) | Significantly slowed tumor growth, but no shrinkage | nih.govresearchgate.net |

| GNAQ/GNA11-mutant UM cells | Sotrastaurin + MEK inhibitor | Synergistic inhibition of proliferation and apoptosis; marked tumor regression in xenograft | nih.govnih.govresearchgate.net |

Diffuse Large B-Cell Lymphoma (DLBCL) Models, including CD79 Mutant Subtypes

Sotrastaurin has shown therapeutic potential in preclinical models of diffuse large B-cell lymphoma (DLBCL), particularly in the activated B-cell-like (ABC) subtype, which is characterized by constitutive activation of the NF-κB pathway nih.govcapes.gov.br.

A significant fraction of ABC DLBCL cell lines exhibited strong sensitivity to sotrastaurin nih.govcapes.gov.br. The molecular nature of NF-κB pathway lesions predicted responsiveness, with CD79A/B mutations correlating with sotrastaurin sensitivity nih.govcapes.gov.br. Conversely, CARD11 mutations rendered ABC DLBCL cell lines insensitive to sotrastaurin nih.govcapes.gov.br. The growth inhibitory effects of PKC inhibition by sotrastaurin correlated with NF-κB pathway inhibition and were mediated by the induction of G1-phase cell-cycle arrest and/or cell death nih.govcapes.gov.br.

In a mouse xenograft model of CD79A/B-mutated DLBCL, sotrastaurin produced significant antitumor effects nih.govcapes.gov.br. These findings provide a strong rationale for the clinical evaluation of sotrastaurin in ABC DLBCL patients harboring CD79 mutations, emphasizing the importance of patient stratification based on genetic abnormalities nih.govcapes.gov.br.

Table 4: Sotrastaurin's Preclinical Activity in DLBCL Models

| DLBCL Subtype/Mutation | Sotrastaurin Effect | Mechanism | In Vivo Efficacy | Citation |

| ABC DLBCL (CD79A/B mutations) | Strong sensitivity; selective impairment of proliferation | NF-κB pathway inhibition; G1 cell-cycle arrest and/or cell death | Significant antitumor effects in mouse xenograft model | nih.govcapes.gov.brselleckchem.com |

| ABC DLBCL (CARD11 mutations) | Insensitive | - | - | nih.govcapes.gov.br |

Chronic Lymphocytic Leukemia (CLL) Preclinical Activity

Sotrastaurin (AEB071) has also demonstrated preclinical activity in chronic lymphocytic leukemia (CLL) ashpublications.orgnih.govnih.gov. Protein kinase C-β (PKC-β), located immediately downstream of the B-cell receptor (BCR), is essential for CLL cell survival and proliferation ashpublications.orgnih.gov.

Sotrastaurin exhibited selective cytotoxicity against B-CLL cells in a dose-dependent manner in vitro, with no significant cytotoxicity observed against normal B, T, or NK cells ashpublications.orgnih.gov. It not only enhanced spontaneous apoptosis of B-CLL cells but also attenuated the expression of antiapoptotic proteins MCL1 and BCL2 ashpublications.org. Furthermore, sotrastaurin attenuated BCR-mediated survival pathways, including MAPK, PI3K, and NF-κB pathways, in stimulated B-CLL cells ashpublications.org. It also inhibited CpG-induced survival and proliferation of CLL cells in vitro and effectively blocked microenvironment-mediated survival signaling pathways in primary CLL cells ashpublications.orgnih.gov. Preliminary in vivo studies indicated beneficial antitumor properties of sotrastaurin in CLL ashpublications.orgnih.gov.

Table 5: Sotrastaurin's Preclinical Activity in CLL

| CLL Cell Type | Sotrastaurin Effect | Mechanism | In Vivo Efficacy | Citation |

| B-CLL cells | Selective cytotoxicity; enhanced apoptosis | Attenuates BCR-mediated survival pathways (MAPK, PI3K, NF-κB); inhibits CpG-induced survival/proliferation; blocks microenvironment-mediated survival signals; attenuates MCL1 and BCL2 expression | Beneficial antitumor properties in preliminary studies | ashpublications.orgnih.govnih.gov |

| Normal B, T, NK cells | No significant cytotoxicity | - | - | ashpublications.org |

Overcoming EGFR Inhibitor Resistance in Lung Cancer Models

Epidermal Growth Factor Receptor (EGFR) activating mutations are significant oncogenic drivers in non-small cell lung cancers (NSCLCs), leading to the use of EGFR tyrosine kinase inhibitors (TKIs) as a targeted treatment approach. researchgate.net However, the efficacy of TKIs is often limited by the emergence of heterogeneous resistance mechanisms within lung tumors. researchgate.net

Preclinical research has identified a role for nuclear protein kinase C delta (PKCδ) as a common axis across multiple TKI-resistance mechanisms. citeab.com Specifically, TKI-inactivated EGFR has been observed to dimerize with other membrane receptors implicated in TKI resistance, which promotes the nuclear translocation of PKCδ. citeab.com The level of nuclear PKCδ correlates with the TKI response observed in patients. citeab.com

Pan-PKC inhibitors, including sotrastaurin, have been employed as proof-of-concept treatments to overcome TKI resistance in preclinical models. researchgate.netresearchgate.net Studies have shown that a sotrastaurin derivative, CMU-0101, exhibited a higher affinity for binding to the ATP-binding site of PKCδ and more effectively suppressed nuclear PKCδ in resistant cells compared to sotrastaurin. researchgate.netresearchgate.net Furthermore, CMU-0101 synergistically enhanced the sensitivity of resistant cells to the EGFR TKI gefitinib. researchgate.netresearchgate.net Despite its utility as a pan-PKC inhibitor, sotrastaurin demonstrates non-selectivity towards PKCδ and exhibits a lower inhibitory efficacy for this isoform compared to other novel PKC isoforms, such as PKCθ, for which it has a Kᵢ value of 0.22 nM, versus 2.1 nM for PKCδ. researchgate.net Combined inhibition of PKCδ and EGFR has been shown to induce marked regression of resistant NSCLC tumors with EGFR mutations. citeab.com

Table 1: Comparative Inhibition of PKC Isoforms by Sotrastaurin

| PKC Isoform | Kᵢ Value (nM) |

| PKCδ | 2.1 researchgate.net |

| PKCθ | 0.22 researchgate.net |

Urothelial Cell Carcinoma of the Bladder Apoptosis Modulation

While apoptosis modulation is a critical area of investigation in urothelial cell carcinoma of the bladder, and protein kinase C (PKC) pathways are known to be involved in cell apoptosis in this cancer type, specific detailed preclinical studies directly demonstrating the effect of sotrastaurin acetate on apoptosis modulation in urothelial cell carcinoma of the bladder were not identified in the provided search results. guidetopharmacology.org

Downregulation of APOBEC3B in Cancer Cell Lines

Overexpression of the antiviral DNA cytosine deaminase APOBEC3B has been linked to somatic mutagenesis in numerous cancers. researchgate.net Activation of protein kinase C (PKC) by agents such as phorbol-myristate acetate (PMA) has been shown to result in specific and dose-responsive increases in APOBEC3B expression and activity. guidetopharmacology.orgresearchgate.net Conversely, inhibition of PKC can suppress APOBEC3B upregulation. guidetopharmacology.orgresearchgate.net

Preclinical findings indicate that sotrastaurin (AEB071) effectively suppresses APOBEC3B expression. nih.gov A clear dose-dependent response was observed, with sotrastaurin causing a complete suppression of APOBEC3B expression at a concentration of 500 nmol/L. nih.gov This demonstrates that sotrastaurin is approximately 10-fold more potent in suppressing APOBEC3B expression compared to other inhibitors such as Gö6983, BIM-1, or Gö6976. nih.gov These findings suggest that PKC inhibitors like sotrastaurin could be repurposed to suppress cancer mutagenesis and potentially reduce the likelihood of adverse outcomes such as drug resistance and metastases. guidetopharmacology.orgresearchgate.net

Table 2: Suppression of APOBEC3B Expression by Sotrastaurin

| Compound | Concentration for Complete Suppression of APOBEC3B Expression | Relative Potency (vs. Gö6983, BIM-1, Gö6976) |

| Sotrastaurin | 500 nmol/L nih.gov | ~10-fold more potent nih.gov |

Efficacy in Autoimmune and Inflammatory Disease Models

Sotrastaurin is under investigation for its efficacy and safety in various T-cell-mediated conditions, including autoimmune and inflammatory diseases. researchgate.net Its mechanism of action, involving the selective inhibition of classic and novel forms of PKC, leads to the inhibition of early T-cell activation and interleukin-2 (B1167480) (IL-2) production. researchgate.net

Psoriasis Preclinical Models

In preclinical studies, sotrastaurin has demonstrated immunosuppressive properties, including the reduction of rejection in allogeneic solid organ and islet transplants. researchgate.net It has also shown synergistic interactions with immunosuppressive agents like ciclosporin. researchgate.net The compound's ability to inhibit T-cell activation, particularly via PKCθ, is central to its potential in treating T-cell-mediated conditions such as psoriasis. nih.govresearchgate.net A proof-of-concept clinical study in psoriasis patients reported that sotrastaurin significantly reduced the clinical severity of the disease by affecting several immune cells, providing clinical validation for its preclinical rationale. nih.gov

Uveitis Preclinical Models

Sotrastaurin is being investigated for its potential in treating uveitis, an inflammatory condition affecting the eye. researchgate.net Its mechanism of inhibiting T-cell activation, particularly through the PKCθ isozyme, is relevant to its therapeutic application in this T-cell-mediated inflammatory disease. nih.gov

Ulcerative Colitis Preclinical Models

While sotrastaurin is being investigated in clinical trials for ulcerative colitis, specific detailed preclinical studies demonstrating its efficacy in animal models of ulcerative colitis were not identified in the provided search results. researchgate.netciteab.comwikipedia.orgmims.com The compound's general immunosuppressive properties and its ability to inhibit T-cell activation are the underlying rationale for its investigation in this inflammatory bowel disease. researchgate.net

Effects on Viral Replication in Cellular Models (e.g., Hepatitis B and C Virus)

Preclinical studies have investigated the direct, non-immune mediated effects of sotrastaurin acetate on the replication cycles of Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) in cellular models. A key finding across these investigations is that sotrastaurin acetate does not exhibit pro-viral effects, meaning it does not stimulate the replication of either HBV or HCV at any tested drug concentration. nih.govwikipedia.org

However, at higher concentrations, a reduction in viral replication was observed for both viruses. This inhibitory effect is generally attributed to the cytotoxic and/or anti-proliferative properties of the drug at these elevated levels, rather than a direct antiviral mechanism. nih.govwikipedia.org

Effects on Hepatitis C Virus (HCV) Replication: In cellular models, high concentrations of sotrastaurin acetate demonstrated an inhibitory effect on HCV RNA replication. Specifically, at a concentration of 10 µg/ml, sotrastaurin acetate led to an approximate 8-fold decrease in HCV RNA replication in transfected cells after 48 hours. nih.gov It was noted that replication efficiency reached a plateau for all tested concentrations by 72 hours. nih.gov Importantly, other stages of the HCV replication cycle, such as viral cell entry and the direct cell-to-cell spread of infection, remained unaffected by sotrastaurin acetate. nih.govwikipedia.org

Table 1: Effects of Sotrastaurin Acetate on HCV RNA Replication in Cellular Models

| Concentration of Sotrastaurin Acetate | Effect on HCV RNA Replication (48 hours) | Effect on Viral Cell Entry | Effect on Cell-to-Cell Spread |

| 10 µg/ml | ~8-fold decrease | Unaffected | Unaffected |

| All tested concentrations (72 hours) | Replication plateaued | Unaffected | Unaffected |

Note: The observed reduction at higher concentrations is likely due to cytotoxic/anti-proliferative effects rather than direct antiviral activity. nih.govwikipedia.org

Effects on Hepatitis B Virus (HBV) Replication: Similar to HCV, sotrastaurin acetate at higher concentrations also reduced intracellular HBV genome replication in cellular models. Concentrations of 5 or 10 µg/ml were shown to decrease HBV replication. nih.gov Cytotoxic effects in these cellular systems became apparent at concentrations around 25 µg/ml. nih.gov The study suggested that the initiation of viral replication might be the stage most sensitive to sotrastaurin, as its administration after cell entry was completed (16 hours) had a very small effect, and there was negligible impact on HBV in AD38 cells where replication was already well-established prior to drug administration. nih.gov

Table 2: Effects of Sotrastaurin Acetate on HBV Replication in Cellular Models

| Concentration of Sotrastaurin Acetate | Effect on Intracellular HBV Genome Replication | Concentration where Cytotoxic Effects Appeared |

| 5 or 10 µg/ml | Reduced | 25 µg/ml |

Note: The reduction in HBV replication at higher concentrations is likely due to cytotoxic/anti-proliferative effects. nih.gov

Structure Activity Relationships and Medicinal Chemistry Approaches

Development of Sotrastaurin (B1684114) Acetate (B1210297) Analogs and Derivatives

Sotrastaurin is fundamentally a maleimide-based PKC inhibitor. researchgate.netnih.gov Despite its pan-PKC inhibitory properties, research has focused on developing analogs and derivatives to enhance its specificity and efficacy against particular PKC isoforms. nih.gove-century.us A notable strategy in this development has been the chemical modification of the sotrastaurin structure. nih.gove-century.us

One such approach involved replacing the maleimide (B117702) group of sotrastaurin with a triazole ring. nih.gove-century.us This modification was aimed at creating a smaller moiety that could still mimic the hydrogen bond accepting properties of maleimide while potentially exploring more binding poses within the ATP-binding pocket of specific PKC isoforms. nih.gove-century.us This hybridization strategy combined bioactive pharmacophores such as indole (B1671886), quinazoline, and triazole moieties. nih.gove-century.us

Through this work, five sotrastaurin derivatives, designated CMU-0101, CMU-0102, CMU-0103, CMU-0104, and CMU-0105, were synthesized and evaluated for their anti-cancer efficacy. nih.gove-century.us Among these, CMU-0101 demonstrated the most potent inhibition of nuclear PKCδ (nPKCδ). nih.gove-century.us Detailed research findings indicated that CMU-0101 exhibited an elevated affinity for binding to the ATP-binding site of PKCδ when compared to sotrastaurin. nih.gove-century.us This enhanced binding contributed to its improved efficacy in suppressing nPKCδ in resistant cells. nih.gove-century.us

The comparative inhibitory efficacy of sotrastaurin and its derivative CMU-0101 against PKCδ and PKCθ is presented in the table below:

| Compound | Target Isoform | Ki Value (nM) | Reference |

| Sotrastaurin | PKCδ | 2.1 | nih.gove-century.ustargetmol.com |

| Sotrastaurin | PKCθ | 0.22 | nih.gove-century.ustargetmol.com |

| CMU-0101 | nPKCδ | More potent than Sotrastaurin | nih.gove-century.us |

This data highlights the efforts to overcome the non-selectivity of the parent compound towards certain isoforms like PKCδ. nih.gove-century.us

Strategies for Improving Isoform Selectivity (e.g., PKCδ)

A significant challenge in the development of PKC inhibitors is achieving isoform selectivity, largely due to the conserved nature of the ATP-binding domain across various PKC isoforms. nih.govportlandpress.com Sotrastaurin itself exhibits non-selectivity, showing lower inhibitory efficacy for PKCδ compared to other novel PKC isoforms such as PKCθ. nih.gove-century.ustargetmol.com For instance, sotrastaurin's Ki for PKCδ is 2.1 nM, while for PKCθ it is 0.22 nM. nih.gove-century.ustargetmol.com

To address this, several strategies have been employed:

Modification of Pan-PKC Inhibitors : A rational and pragmatic strategy involves modifying existing pan-PKC inhibitors, such as sotrastaurin, to augment their binding affinity for a specific isoform like PKCδ. nih.gov The development of CMU-0101, which showed enhanced binding to the ATP-binding site of PKCδ, exemplifies this approach. nih.gove-century.us

Targeting Less Conserved Pockets : Structure-based design can focus on less conserved pockets within the kinase domain or target non-catalytic domains to achieve allosteric inhibition, thereby producing more selective kinase inhibitors. portlandpress.com

Peptide-Based Inhibitors : Short peptides derived from interaction sites between individual PKC isozymes and their receptors for activated C kinase (RACKs) have shown promise as highly specific inhibitors. nih.gov

Structure-Based Rational Design : This approach has led to significant improvements in selectivity. For example, a structure-based rational design approach resulted in a PKCθ inhibitor with a 76-fold improvement in selectivity over closely related PKC isoforms, including PKCδ. researchgate.net

The pursuit of isoform-selective inhibitors is crucial because different PKC isoforms play varying roles in disease development and progression, and non-selective inhibition can lead to undesired effects. nih.govnih.gov

Rational Design Principles for Protein Kinase C Inhibitors

Rational design is a methodical approach in drug discovery that leverages a detailed understanding of the relationships between molecular structure and function to predict and create new functionalities. longdom.org For protein kinase C inhibitors, this approach is critical for overcoming challenges such as achieving enhanced selectivity and minimizing off-target effects. nih.gov

Key principles underpinning the rational design of PKC inhibitors include:

Structural Understanding : A thorough knowledge of the three-dimensional structure of the target molecule, such as the kinase active site, is paramount. longdom.orgresearchgate.net Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy provide detailed structural data essential for this understanding. longdom.org

Mechanistic Insight : Understanding how a drug interacts with its target at a mechanistic level allows for the prediction of how structural modifications will affect function and binding affinity. longdom.org

Computational Methods : The integration of computational methods, including molecular docking, virtual screening, and molecular dynamics simulations, with structural biology insights has significantly advanced the understanding of PKC inhibition mechanisms. nih.govfrontiersin.org These methods help in identifying hinge region-binding fragments and optimizing lead compounds. frontiersin.orgacs.org

Fragment-Based Drug Design (FBDD) : This emerging approach involves identifying small chemical fragments that bind weakly to a target and then growing or linking these fragments to create more potent and selective inhibitors. nih.gov

Allosteric Targeting : Moving beyond the highly conserved ATP-binding site, targeting less conserved allosteric pockets or non-catalytic domains offers a promising avenue for developing highly selective inhibitors. portlandpress.comnih.gov

Natural Product Derivatization : Utilizing natural products as scaffolds and derivatizing them can lead to novel classes of inhibitors with unique binding modes. nih.gov

The goal of these rational design principles is to develop next-generation PKC inhibitors with improved clinical potential by meticulously designing molecules that interact specifically and effectively with their intended PKC isoform targets. longdom.orgnih.gov

Research Methodologies and Analytical Approaches for Sotrastaurin Acetate Studies

In Vitro Experimental Models

In vitro models are crucial for dissecting the molecular and cellular effects of sotrastaurin (B1684114) acetate (B1210297) in a controlled environment. These studies have utilized cell-free systems, established cell lines, and primary cells isolated directly from human and animal tissues.

Cell-Free Kinase Assays

Cell-free kinase assays are fundamental in determining the direct inhibitory activity of sotrastaurin acetate on its primary targets, the Protein Kinase C (PKC) isozymes. These assays measure the enzymatic activity of purified or recombinant kinases in a controlled, non-cellular environment.

Research has shown that sotrastaurin acetate (also known as AEB071) is a potent, pan-PKC inhibitor with high affinity for several isoforms. nih.gov In these cell-free systems, the compound demonstrated inhibitory constants (Ki) in the subnanomolar to low nanomolar range, highlighting its strong interaction with the kinase domain. nih.govnih.gov The primary method used for these assessments is the scintillation proximity assay. This technique typically involves incubating the specific PKC isotype with a peptide substrate and radioactively labeled ATP ([³³P]ATP). The transfer of the radioactive phosphate (B84403) group to the substrate is then measured to quantify kinase activity. The presence of sotrastaurin acetate reduces this activity, allowing for the calculation of its inhibitory potency. nih.gov

Detailed findings from these assays reveal a selective but potent inhibition across various PKC isoforms. When tested against a broader panel of kinases, the only other enzyme inhibited by sotrastaurin with an IC50 value below 1 µM was glycogen (B147801) synthase kinase 3β.

Table 1: Inhibitory Activity of Sotrastaurin Acetate against PKC Isoforms in Cell-Free Assays

| PKC Isoform | Inhibition Constant (Ki) |

|---|---|

| PKCθ | 0.22 nM |

| PKCβ1 | 0.64 nM |

| PKCα | 0.95 nM |

| PKCη | 1.8 nM |

| PKCδ | 2.1 nM |

| PKCε | 3.2 nM |

Immortalized Cell Lines

Immortalized cell lines provide a consistent and reproducible system for investigating the cellular consequences of PKC inhibition by sotrastaurin acetate. Studies have been conducted across a range of cell lines derived from various tissues and cancers.

In the Jurkat T-cell line, sotrastaurin acetate has been shown to inhibit T-cell receptor (TCR)/CD28-mediated activation. One key finding is the inhibition of the human interleukin-2 (B1167480) (IL-2) promoter, a critical step in T-cell activation, with a half-maximal inhibitory concentration (IC50) of 150 nM as measured by a luciferase reporter gene assay. nih.gov Further studies in Jurkat cells demonstrated that sotrastaurin at 200 nM could block CD3/CD28 ligation-induced signaling events. nih.gov

The effects of sotrastaurin have also been evaluated in various cancer cell lines. In uveal melanoma (UM ) cell lines harboring GNAQ mutations (such as Mel202, 92.1, and Omm1), sotrastaurin selectively reduces cell viability and induces morphological changes at low micromolar concentrations. mdpi.com This anti-proliferative effect is attributed to the targeting of the PKC/MAPK and PKC/NF-κB pathways. mdpi.com In contrast, cytotoxicity was significantly lower in several other cancer cell lines, indicating a degree of selectivity. For instance, in human gastric cancer MGC-803 cells and non-small cell lung cancer NCI-H1299 cells, the IC50 for cytotoxicity was greater than 3.2 μM. nih.gov Similarly, high concentrations were required to affect lung cancer cell lines such as A549 , NCI-H1975 , and PC-9 , pancreatic cancer lines ASPC1 and BXPC-3 , and the colon cancer line RKO . Cytotoxicity against African green monkey kidney Vero cells was also assessed, indicating the compound's broad-spectrum activity at higher concentrations. nih.gov

Table 2: Cytotoxicity of Sotrastaurin Acetate in Various Immortalized Cell Lines

| Cell Line | Cancer Type | Measurement | Finding |

|---|---|---|---|

| Jurkat | T-cell leukemia | IC50 (IL-2 promoter inhibition) | 150 nM |

| MGC-803 | Gastric Cancer | IC50 (Cytotoxicity, 24h) | > 3.2 μM |

| NCI-H1299 | Lung Cancer | IC50 (Cytotoxicity, 24h) | > 3.2 μM |

| A549 | Lung Cancer | IC50 (Cytotoxicity) | > 3.2 μM |

| ASPC1 | Pancreatic Cancer | IC50 (Cytotoxicity) | > 3.2 μM |

| BXPC-3 | Pancreatic Cancer | IC50 (Cytotoxicity) | > 3.2 μM |

| NCI-H1975 | Lung Cancer | IC50 (Cytotoxicity) | > 3.2 μM |

| PC-9 | Lung Cancer | IC50 (Cytotoxicity) | > 3.2 μM |

| RKO | Colon Cancer | IC50 (Cytotoxicity) | > 3.2 μM |

| UM (GNAQ mutant) | Uveal Melanoma | - | Significant antiproliferative effect |

Primary Cell Isolations

Studying sotrastaurin acetate in primary cells, which are isolated directly from living tissue, provides insights that are more physiologically relevant than those from immortalized cell lines.

Peripheral Blood Mononuclear Cells (PBMCs) and isolated T-Cells have been a primary focus. In primary human and mouse T-cells, sotrastaurin treatment at low nanomolar concentrations effectively abrogates early activation markers, including interleukin-2 (IL-2) secretion and CD25 expression. nih.govnih.gov Sotrastaurin prevents TCR/CD28-induced T-cell activation and the production of pro-inflammatory cytokines. Notably, it preserves the stable phenotype of regulatory T-cells (Tregs), which are crucial for immune homeostasis. In studies using CD3+ T-cells isolated from PBMCs, 500 nM sotrastaurin was shown to inhibit induced TNFα expression.

In the context of hematological malignancies, sotrastaurin shows selective cytotoxicity against Chronic Lymphocytic Leukemia (CLL) cells in a dose-dependent manner, while exhibiting no significant toxicity against normal B-cells, T-cells, or NK cells. This treatment enhances spontaneous apoptosis in B-CLL cells and attenuates survival signals from the B-cell receptor (BCR) and the microenvironment.

Studies on splenocytes have also been informative. In concanavalin (B7782731) A (ConA)-stimulated rat spleen T-cells, sotrastaurin decreased the activation of PKCθ and IκBα. nih.gov This inhibition led to a significant reduction in the production of the cytokines IL-2 and IFN-γ. nih.gov While direct in vitro studies on isolated bone marrow cells with sotrastaurin are not extensively detailed in the provided context, the compound's impact on hematopoietic cells is inferred from its effects on lymphocytes and leukemia cells, which originate in the bone marrow.

Co-Culture Systems

Co-culture systems, where two or more different cell types are grown together, are used to model the complex intercellular interactions that occur within tissues.

In macrophage-T cell co-cultures , sotrastaurin has been shown to interrupt the cross-talk between these two immune cell types. Specifically, it diminished the production of pro-inflammatory cytokines TNF-α and IL-1β in these systems, suggesting an ability to modulate inflammatory responses driven by the interaction of these cells. nih.gov

The effect of sotrastaurin has also been investigated in the context of viral transmission. Using a Hepatitis C Virus (HCV) cell-to-cell transmission assay , researchers found that sotrastaurin does not affect this particular route of viral spread. In this assay, HCV-positive donor cells are mixed with HCV-negative target cells under conditions that prevent cell-free virus spread. The results indicated that the percentage of infected target cells after 96 hours of co-culture was not impacted by the presence of sotrastaurin.

Ex Vivo Functional Assays

Ex vivo assays involve the use of fresh tissues or cells from an organism, studied in an in vitro environment. This approach bridges the gap between in vitro cell culture and in vivo animal models.

Mixed Lymphocyte Reaction (MLR) Assays

The Mixed Lymphocyte Reaction (MLR) is a key ex vivo assay used to assess the cellular immune response, particularly T-cell proliferation and activation in response to alloantigens. In this assay, lymphocytes from two genetically different individuals are co-cultured.

Studies using MLR have demonstrated that sotrastaurin acetate is a potent inhibitor of alloreactivity. It produces a dose-dependent inhibition of alloantigen-induced T-cell proliferation. nih.gov The median half-maximal inhibitory concentration (IC50) for sotrastaurin in MLR assays was determined to be 90 nM (equivalent to 45 ng/ml). nih.gov This demonstrates its potent immunosuppressive effect on T-cells responding to foreign antigens. Further investigation in co-culture MLR experiments revealed that while sotrastaurin potently inhibits the proliferation of alloactivated effector T-cells, it does not impair the suppressive function of regulatory T-cells (Tregs). nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy, mechanism of action, and therapeutic potential of Sotrastaurin acetate in clinically relevant settings, such as organ transplantation and oncology. These models bridge the gap between in vitro studies and human clinical trials.

Rodent Models (e.g., Rat Orthotopic Liver Transplantation, Rat Cardiac Transplantation, Mouse Models of Alloimmunity)

Rodent models have been instrumental in establishing the preclinical efficacy of Sotrastaurin as an immunosuppressive agent.

Rat Orthotopic Liver Transplantation (OLT): In a clinically relevant rat model of OLT with prolonged cold ischemia, Sotrastaurin (STN) demonstrated significant cytoprotective and immunomodulatory effects. researchgate.netselleckchem.com Treatment with Sotrastaurin, administered to either the donor and recipient or the recipient alone, markedly prolonged the survival of the transplant recipients compared to untreated controls. selleckchem.com Mechanistically, Sotrastaurin ameliorated the ischemia-reperfusion injury, evidenced by decreased hepatocellular damage and improved liver histology. selleckchem.com The treatment led to a reduction in the infiltration and activation of T-cells, as well as diminished accumulation of macrophages and neutrophils within the liver graft. researchgate.netselleckchem.com This was associated with reduced apoptosis, diminished signaling through the NF-κB and ERK pathways, and an upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl. researchgate.netselleckchem.com

Rat Cardiac Transplantation: The efficacy of Sotrastaurin has been extensively studied in rat models of heterotopic cardiac transplantation, typically using Brown-Norway or DA rats as donors and Lewis rats as recipients. As a monotherapy, orally administered Sotrastaurin dose-dependently prolonged the mean survival time (MST) of cardiac allografts compared to untreated controls. Furthermore, Sotrastaurin exhibited synergistic effects when combined with subtherapeutic doses of standard immunosuppressants, including tacrolimus (B1663567) and everolimus. This combination therapy resulted in a significant extension of graft survival. Histological analysis of the transplanted hearts from Sotrastaurin-treated rats revealed a significant decrease in the rejection grade, characterized by reduced infiltration of inflammatory cells into the graft tissue.

Mouse Models of Alloimmunity: The fundamental immunosuppressive activity of Sotrastaurin, stemming from its potent inhibition of T-cell alloreactivity, has been confirmed in mouse models. These studies corroborate the findings from in vitro mixed lymphocyte reactions (MLRs), demonstrating the compound's ability to suppress T-cell responses against foreign antigens.

Table 2: Summary of Sotrastaurin Acetate Studies in Rodent Transplantation Models

| Model | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|

| Rat Orthotopic Liver Transplantation | Prolonged recipient survival; Reduced hepatocellular damage | Decreased T-cell/macrophage infiltration; Reduced NF-κB/ERK signaling | researchgate.netselleckchem.com |

| Rat Cardiac Transplantation | Prolonged allograft survival (monotherapy and combination therapy) | Decreased inflammatory cell infiltration in the graft | |

| Mouse Models of Alloimmunity | Potent inhibition of T-cell alloreactivity | Suppression of T-cell activation and proliferation |

Non-Human Primate Models (e.g., Kidney Allografts)

Non-human primate (NHP) models, particularly in kidney transplantation, represent a critical step in the preclinical evaluation of immunosuppressive drugs due to their close physiological and immunological similarity to humans. Sotrastaurin has been assessed in Cynomolgus monkey recipients of life-supporting renal allografts.

In these studies, Sotrastaurin monotherapy was shown to prolong the survival times of the kidney allograft recipients. The most profound efficacy was observed when Sotrastaurin was used in combination with cyclosporine A. This combination therapy significantly extended the median survival time to over 100 days, demonstrating a potent synergistic relationship. Importantly, this enhanced effect was achieved without evidence of pharmacokinetic interactions between the two drugs, suggesting a complementary mechanism of immunosuppression. These findings in NHPs provided strong support for the clinical development of Sotrastaurin for the prevention of organ rejection.

Disease-Specific Animal Models (e.g., Chronic Lymphocytic Leukemia Xenograft Models)

To investigate the anti-cancer potential of Sotrastaurin, disease-specific xenograft models are employed. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the evaluation of therapeutic agents in an in vivo setting.

The antitumor activity of Sotrastaurin has been demonstrated in a human diffuse large B-cell lymphoma (DLBCL) xenograft model. In this model, immunodeficient mice were subcutaneously injected with human DLBCL cells. Treatment with Sotrastaurin resulted in a significant inhibition of tumor growth compared to control animals. The in vivo efficacy was linked to the compound's on-target activity, as immunohistochemical analysis of the xenograft tumors showed that Sotrastaurin treatment decreased the levels of both PKC and the oncogenic protein MCT-1. This inhibition of the PKC pathway led to an increase in tumor cell necrosis and apoptosis.

Biochemical and Molecular Biology Techniques

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a fundamental technique used to investigate the molecular mechanisms of Sotrastaurin by detecting specific proteins and their phosphorylation status in cell or tissue lysates. This method allows researchers to quantify how Sotrastaurin affects key signaling pathways involved in immune cell activation and cancer cell proliferation.

In studies of Sotrastaurin, Western blotting has been used to confirm its inhibitory effect on the PKC signaling pathway. This is often achieved by measuring the phosphorylation of direct downstream substrates of PKC, such as myristoylated alanine-rich C-kinase substrate (MARCKS). For instance, in a clinical study involving patients with uveal melanoma, Western blot analysis of paired tumor biopsies was used to assess changes in the phosphorylation of MARCKS (pMARCKS) following treatment, providing a pharmacodynamic readout of target inhibition.

The technique is also crucial for dissecting the downstream consequences of PKC inhibition. In the rat OLT model, Western blot analysis revealed that Sotrastaurin treatment diminished NF-κB and ERK signaling. researchgate.net It has also been used to show that Sotrastaurin inhibits the nuclear translocation of the transcription factors NF-κB (p50 subunit) and NFAT in stimulated T-cells, a key step in their activation. Furthermore, Western blotting has been employed to analyze the expression and phosphorylation of other critical signaling molecules, such as AKT and S6, in cancer models.

Finally, this technique is used to study the effects of Sotrastaurin on cell fate. It can detect changes in the levels of proteins that regulate apoptosis, such as the pro-apoptotic cleaved caspase-3 and the anti-apoptotic proteins Bcl-2 and Bcl-xl, as well as proteins that control the cell cycle, like Cyclin D1 and p53. researchgate.net

Table 3: Application of Western Blot Analysis in Sotrastaurin Acetate Research

| Signaling Pathway/Process | Protein/Phospho-Protein Analyzed | Model/System | Key Finding | Reference |

|---|---|---|---|---|

| PKC Pathway | pMARCKS | Uveal Melanoma Patient Biopsies | Demonstrated target inhibition by Sotrastaurin | |

| T-Cell Activation | NF-κB (p50), NFATc | Jurkat T-cells | Sotrastaurin inhibited nuclear translocation | |

| Inflammatory Signaling | Phospho-ERK, NF-κB | Rat Liver Grafts | Sotrastaurin diminished signaling | researchgate.net |

| Apoptosis | Cleaved Caspase-3, Bcl-2, Bcl-xl | Rat Liver Grafts | Sotrastaurin modulated apoptosis-related proteins | researchgate.net |

| Oncogenic Signaling | PKC, MCT-1, p53, Cyclin D1 | DLBCL Cells | Sotrastaurin suppressed expression of oncogenic proteins |

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a pivotal technique for analyzing gene expression at the messenger RNA (mRNA) level. This method allows for the sensitive and specific quantification of changes in the expression of target genes in response to treatment with Sotrastaurin acetate. The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is measured in real-time, allowing for the determination of the initial amount of mRNA.

In studies investigating the immunomodulatory effects of Sotrastaurin acetate, qRT-PCR has been instrumental in elucidating its impact on T-cell differentiation and function. For instance, research has shown that Sotrastaurin acetate helps to preserve a stable regulatory T-cell (Treg) phenotype. researchgate.net This is evidenced by the maintenance of high expression of the transcription factor Foxp3, which is a key regulator of Treg development and function. nih.gov Concurrently, Sotrastaurin acetate has been shown to prevent the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Interferon-gamma (IFN-γ). researchgate.net

The general workflow for such an analysis would involve:

Isolation of total RNA from T-cells treated with Sotrastaurin acetate and from control cells.

Reverse transcription of the isolated RNA to synthesize cDNA.

Real-time PCR amplification of the cDNA using specific primers for target genes (Foxp3, IL-17A, IFN-γ) and a reference (housekeeping) gene for normalization.

Analysis of the amplification data to determine the relative change in gene expression between the treated and control groups.

These findings from qRT-PCR analyses underscore the role of Sotrastaurin acetate in modulating the genetic programs that govern T-cell identity and function.

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are a widely used method to study the transcriptional activity of specific gene promoters or response elements. This technique involves cloning a promoter or response element of interest upstream of a luciferase reporter gene in a plasmid. This construct is then transfected into cells. The transcriptional activity of the promoter or response element is then quantified by measuring the light produced by the luciferase enzyme.

In the context of Sotrastaurin acetate, luciferase reporter assays have been crucial in demonstrating its inhibitory effects on key signaling pathways in T-cells. Sotrastaurin is known to be a potent inhibitor of Protein Kinase C (PKC), which plays a critical role in T-cell activation. Upon T-cell stimulation, PKC activation leads to the activation of downstream transcription factors, including nuclear factor-kappaB (NF-κB) and nuclear factor of activated T-cells (NFAT). nih.govnih.gov

Studies have utilized luciferase reporter assays to measure the transactivation of NF-κB and NFAT. researchgate.net In these experiments, Jurkat T-cells are transfected with reporter plasmids containing NF-κB or NFAT response elements driving the expression of luciferase. The cells are then stimulated to activate T-cell signaling pathways in the presence of varying concentrations of Sotrastaurin acetate. The results from such assays have shown that Sotrastaurin acetate selectively and dose-dependently inhibits both the canonical NF-κB and NFAT transactivation pathways. researchgate.netnih.gov

Table 1: Effect of Sotrastaurin Acetate on NF-κB and NFAT Transcriptional Activity

| Transcription Factor Pathway | Methodology | Observed Effect of Sotrastaurin Acetate | Reference |

|---|---|---|---|

| NF-κB | Luciferase reporter assay in stimulated Jurkat T-cells | Concentration-dependent inhibition of transcriptional activity | researchgate.netnih.gov |

| NFAT | Luciferase reporter assay in stimulated Jurkat T-cells | Concentration-dependent inhibition of transcriptional activity | researchgate.netnih.gov |

Flow Cytometry for Cell Population Analysis and Apoptosis Assessment

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they flow in a fluid stream through a beam of light. This method is extensively used in studies of Sotrastaurin acetate to analyze cell populations, cell surface marker expression, and to assess apoptosis.

In the investigation of Sotrastaurin acetate's immunosuppressive properties, flow cytometry has been used to monitor its effects on T-cell activation and proliferation. For example, the expression of the activation marker CD25 on the surface of T-cells can be quantified following stimulation in the presence or absence of the compound. nih.govresearchgate.net

Furthermore, flow cytometry is a standard method for assessing apoptosis. A common approach is the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent agent that cannot cross the membrane of live cells, but can enter and stain the DNA of late apoptotic and necrotic cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. While some studies indicate that Sotrastaurin acetate does not enhance apoptosis of murine T-cell blasts, this methodology is critical to confirm such findings. nih.gov The Jurkat T-cell line is a common model for studying apoptosis induction by kinase inhibitors. nih.govresearchgate.netdomainex.co.uk

TUNEL Analysis for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.govgbiosciences.commblbio.com The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. gbiosciences.com These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

The TUNEL assay provides a means to quantify and visualize apoptotic cells within a cell population or tissue section. In a study on the effects of Sotrastaurin in a rat model of orthotopic liver transplantation, TUNEL staining was used to detect apoptosis in liver tissues. The results showed that treatment with Sotrastaurin led to a decrease in the number of apoptotic cells, indicating a cytoprotective effect of the compound in the context of ischemia-reperfusion injury. nih.gov This demonstrates the utility of the TUNEL assay in assessing the anti-apoptotic effects of Sotrastaurin acetate in vivo.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to detect specific target antigens in cells or tissues. This method allows for the visualization of the subcellular localization and expression levels of proteins of interest.

Biochemical Profiling of Kinase Activity

Biochemical profiling of kinase activity is essential for characterizing the potency and selectivity of a kinase inhibitor like Sotrastaurin acetate. These assays are typically performed in a cell-free system using purified recombinant kinases and a substrate. The activity of the kinase is measured in the presence of varying concentrations of the inhibitor to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).